6-Chloro-1H-purin-2(3H)-one
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Overview
Description
6-Chloro-1H-purin-2(3H)-one is a chlorinated purine derivative with the molecular formula C5H3ClN4O It is a heterocyclic aromatic organic compound that is structurally related to purine, a fundamental component of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-purin-2(3H)-one typically involves the chlorination of purine derivatives. One common method is the reaction of 2-aminopurine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
- Dissolve 2-aminopurine in an appropriate solvent, such as dimethylformamide (DMF).
- Add phosphorus oxychloride dropwise while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction with water and neutralize with a base, such as sodium bicarbonate.
- Isolate the product by filtration and purify using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-purin-2(3H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of 6-substituted purine derivatives.
Oxidation: Formation of oxo-purine derivatives.
Reduction: Formation of amino or hydroxy-purine derivatives.
Scientific Research Applications
6-Chloro-1H-purin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents. Its derivatives have shown activity against various viral infections and cancer cell lines.
Biological Studies: Used as a tool compound to study enzyme mechanisms and nucleic acid interactions.
Pharmaceuticals: Incorporated into drug design and development for its potential therapeutic properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-purin-2(3H)-one and its derivatives often involves interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by mimicking natural substrates or binding to active sites. This inhibition can disrupt cellular processes, leading to antiviral or anticancer effects. The molecular targets and pathways involved vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-9H-purin-2-amine
- 2-Amino-6-chloropurine
- 6-Chloro-7H-purin-2-amine
Comparison
6-Chloro-1H-purin-2(3H)-one is unique due to its specific substitution pattern and reactivity. Compared to other chlorinated purines, it offers distinct advantages in terms of synthetic accessibility and versatility in chemical reactions. Its derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C5H3ClN4O |
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Molecular Weight |
170.56 g/mol |
IUPAC Name |
6-chloro-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |
InChI Key |
HGGABEBVHWDOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=O)NC(=C2N1)Cl |
Origin of Product |
United States |
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